N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide
Overview
Description
N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide is a complex organic compound with a unique structure that includes a morpholine ring, a phenyl group, and a cyclohexane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(4-morpholinylmethyl)phenylmagnesium bromide with cyclohexanecarboxylic acid chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using tetrahydrofuran (THF) as a solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the reactivity of the intermediates and the potential hazards associated with the reagents used.
Chemical Reactions Analysis
Types of Reactions
N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets within cells. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-morpholinylmethyl)phenyl]acetamide
- N-[4-(4-morpholinylmethyl)phenyl]propionamide
- N-[4-(4-morpholinylmethyl)phenyl]butyramide
Uniqueness
N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide is unique due to its cyclohexane carboxamide moiety, which imparts distinct chemical and physical properties. This structural feature can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(morpholin-4-ylmethyl)phenyl]cyclohexanecarboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c21-18(16-4-2-1-3-5-16)19-17-8-6-15(7-9-17)14-20-10-12-22-13-11-20/h6-9,16H,1-5,10-14H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYHVKTWXTUQRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)CN3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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